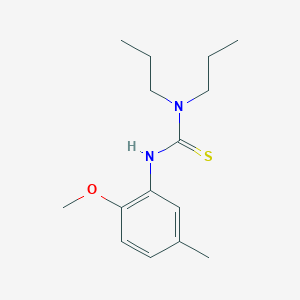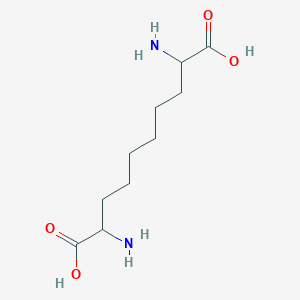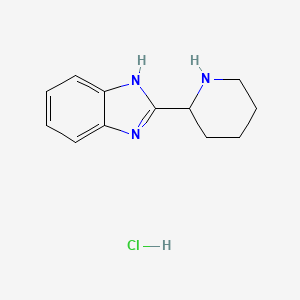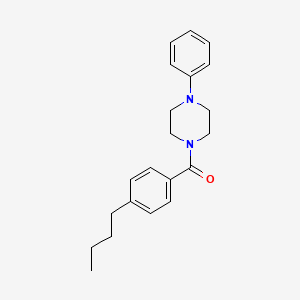![molecular formula C13H10FNOS B4713865 3-[(4-fluorophenyl)amino]-1-(2-thienyl)-2-propen-1-one](/img/structure/B4713865.png)
3-[(4-fluorophenyl)amino]-1-(2-thienyl)-2-propen-1-one
Descripción general
Descripción
3-[(4-fluorophenyl)amino]-1-(2-thienyl)-2-propen-1-one, also known as FTY720 or Fingolimod, is a synthetic immunomodulatory drug that has been extensively studied for its potential therapeutic effects in various diseases. This compound was first synthesized by scientists at the Japanese pharmaceutical company, Nippon Organon, in 1992. Since then, it has been the subject of numerous scientific studies and clinical trials.
Mecanismo De Acción
The mechanism of action of 3-[(4-fluorophenyl)amino]-1-(2-thienyl)-2-propen-1-one involves its phosphorylation by sphingosine kinase 2, which converts it into this compound-phosphate. This compound-phosphate then binds to sphingosine-1-phosphate receptors on immune cells, causing their internalization and subsequent depletion from the bloodstream. This leads to a reduction in the number of immune cells that can migrate to sites of inflammation or attack transplanted organs, thereby reducing the immune response.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects, including the suppression of lymphocyte trafficking, induction of apoptosis, inhibition of angiogenesis, and modulation of cytokine production. These effects are mediated by its interaction with sphingosine-1-phosphate receptors and subsequent downstream signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[(4-fluorophenyl)amino]-1-(2-thienyl)-2-propen-1-one has several advantages for lab experiments, including its well-defined mechanism of action, availability in pure form, and established pharmacokinetics. However, its limitations include its relatively high cost, potential toxicity, and limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for research on 3-[(4-fluorophenyl)amino]-1-(2-thienyl)-2-propen-1-one, including the development of more potent and selective analogs, the exploration of its potential therapeutic effects in other diseases, and the identification of novel targets and signaling pathways that mediate its effects. Additionally, further studies are needed to elucidate the long-term safety and efficacy of this compound in clinical use.
Aplicaciones Científicas De Investigación
3-[(4-fluorophenyl)amino]-1-(2-thienyl)-2-propen-1-one has been studied for its potential therapeutic effects in various diseases, including multiple sclerosis, transplant rejection, and cancer. In multiple sclerosis, this compound has been shown to reduce the frequency of relapses and slow the progression of disability. In transplant rejection, this compound has been shown to prevent the rejection of transplanted organs by suppressing the immune response. In cancer, this compound has been shown to have anti-tumor effects by inducing cell death and inhibiting angiogenesis.
Propiedades
IUPAC Name |
(E)-3-(4-fluoroanilino)-1-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNOS/c14-10-3-5-11(6-4-10)15-8-7-12(16)13-2-1-9-17-13/h1-9,15H/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCSQEVYBDLMYMW-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)C=CNC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)C(=O)/C=C/NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-{2-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B4713794.png)
![N-(4-chloro-2-fluorophenyl)-2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4713795.png)


![2-(4-nitrophenoxy)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B4713824.png)

![N-(3,5-dimethylphenyl)-2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B4713834.png)
![4-[2-(4-morpholinyl)ethyl]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4713846.png)

![2-[(4-chlorophenyl)sulfonyl]-1,4-phenylene bis(4-methylbenzoate)](/img/structure/B4713860.png)
![methyl 2-[(3-{4-[(ethylamino)sulfonyl]phenyl}propanoyl)amino]benzoate](/img/structure/B4713876.png)
![1-(2,4-dichlorobenzyl)-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4713878.png)
